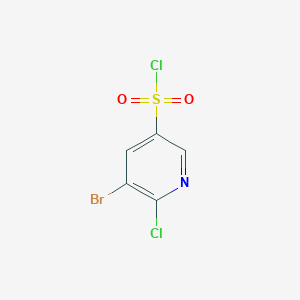










|
REACTION_CXSMILES
|
N[C:2]1[N:7]=[CH:6][C:5]([S:8](O)(=[O:10])=[O:9])=[CH:4][C:3]=1[Br:12].N([O-])=O.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:18].[Cl-:23].[P+]=O>Cl.O.CCOC(C)=O>[Br:12][C:3]1[CH:4]=[C:5]([S:8]([Cl:18])(=[O:10])=[O:9])[CH:6]=[N:7][C:2]=1[Cl:23] |f:1.2,4.5,^3:23|
|


|
Name
|
|
|
Quantity
|
12.65 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=N1)S(=O)(=O)O)Br
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
phosphorus oxide chloride
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[P+]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried under high vacuum for 2 days
|
|
Duration
|
2 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solid mixture was heated at 125° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a refluxing solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating at 75° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled
|
|
Type
|
ADDITION
|
|
Details
|
carefully poured
|
|
Type
|
CUSTOM
|
|
Details
|
on crushed ice
|
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.91 g | |
| YIELD: CALCULATEDPERCENTYIELD | 931.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |